(3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone
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Overview
Description
(3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone is an organic compound that features a brominated phenyl group, a methyl substituent, and a fluorinated azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone typically involves the following steps:
Fluorination: The azetidine ring is fluorinated using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The brominated phenyl and fluorinated azetidine are coupled using a suitable coupling reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated phenyl and fluorinated azetidine moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Shares the brominated phenyl group but lacks the azetidine ring.
3-Fluoroazetidine derivatives: Compounds with similar azetidine rings but different substituents on the phenyl group.
Uniqueness
(3-Bromo-4-methylphenyl)(3-fluoroazetidin-1-yl)methanone is unique due to the combination of brominated phenyl and fluorinated azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrFNO |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-(3-fluoroazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H11BrFNO/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6H2,1H3 |
InChI Key |
FUZAVNIYOBBJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)F)Br |
Origin of Product |
United States |
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